3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
Overview
Description
3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol is a heterocyclic compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol . This compound features a furo[3,2-b]pyridine ring system attached to a prop-2-yn-1-ol moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furo[3,2-b]pyridine and propargyl alcohol.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The furo[3,2-b]pyridine is reacted with propargyl alcohol in the presence of the base to form the desired product.
Chemical Reactions Analysis
3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Scientific Research Applications
3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol can be compared with other similar compounds:
3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol: This compound has a similar structure but features a pyrazolo[3,4-b]pyridine ring instead of a furo[3,2-b]pyridine ring.
6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2-ol: This compound contains a quinoline ring system, which imparts different chemical and biological properties.
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: This compound has a benzyloxy group attached to the pyridine ring, which can influence its reactivity and applications.
Properties
IUPAC Name |
3-furo[3,2-b]pyridin-6-ylprop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10/h3,5-7,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLPHXMCBCZIAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278700 | |
Record name | 3-Furo[3,2-b]pyridin-6-yl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-83-5 | |
Record name | 3-Furo[3,2-b]pyridin-6-yl-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furo[3,2-b]pyridin-6-yl-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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